2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Overview
Description
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol This compound is characterized by its pyrido[1,2-a]pyrimidine core structure, which is a fused bicyclic system containing both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like β-cyclodextrin under ultrasonication .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
- Oxadiazole- and thiadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
Uniqueness
2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both methyl groups and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-3-4-14-10(5-7)13-8(2)9(6-12)11(14)15/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQRUVMELMHDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494553 | |
Record name | 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64500-91-0 | |
Record name | 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70494553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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